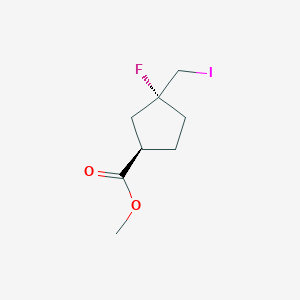
Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate is an organic compound with a unique structure featuring a cyclopentane ring substituted with fluorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of a cyclopentane derivative, followed by iodination and esterification to introduce the methyl ester group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and high yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods can help in scaling up the production while maintaining the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or acids.
Aplicaciones Científicas De Investigación
Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the development of new materials and chemicals.
Biological Studies: The compound can be used in studies to understand the effects of fluorine and iodine substitution on biological activity and molecular interactions.
Industrial Applications: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate
- Methyl (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate
- (1R,3R)-3-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid
Uniqueness
Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate is unique due to the simultaneous presence of fluorine and iodine atoms on the cyclopentane ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FIO2/c1-12-7(11)6-2-3-8(9,4-6)5-10/h6H,2-5H2,1H3/t6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEYEHAJAGBKHR-HTRCEHHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(CI)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@](C1)(CI)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














